molecular formula C17H14ClFN2O2S2 B2808958 2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896608-56-3

2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2808958
CAS No.: 896608-56-3
M. Wt: 396.88
InChI Key: DTVWUOXSJVVNGG-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves the introduction of various substituents on the thiazole ring . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The thiazole ring in the molecule has sulfur and nitrogen at positions 1 and 3 respectively . The molecular structure of the compound also includes a 4-fluorophenyl group and a benzenesulfonamide group .

Scientific Research Applications

Medicinal Chemistry Applications

One significant area of application for such compounds is in the development of new drugs and therapeutic agents. Benzothiazole, a core structure related to the compound , has been identified as a critical pharmacophore in many marketed drugs due to its broad spectrum of biological activities. It's noteworthy that benzothiazole derivatives have been extensively studied for their therapeutic potentials in treating cancer, microbial infections, inflammation, neurodegenerative diseases, and more. For instance, the therapeutic potential of benzothiazoles, including their anticancer, antimicrobial, anti-inflammatory, and other biological activities, has been well-documented in recent patent reviews, underscoring the significance of this scaffold in drug discovery and development (Kamal, Hussaini, & Mohammed, 2015).

Chemical Properties and Synthesis

Beyond their biological activities, compounds containing thiazole and sulfonamide groups are also explored for their unique chemical properties, which make them valuable in synthetic chemistry and material science. The reactivity and stability of these compounds under various conditions have been studied to develop novel synthetic pathways and materials. For example, the synthesis, spectroscopic, and structural properties of novel substituted thiazolidinones, which share structural similarities with the target compound, demonstrate the synthetic utility of thiazole derivatives in creating complex molecules with potential industrial and pharmacological applications (Issac & Tierney, 1996).

Advanced Materials and Technologies

Thiazole and sulfonamide derivatives are also being investigated for their applications in advanced materials and optoelectronics. The incorporation of such heterocycles into π-extended systems has shown great promise for the creation of novel optoelectronic materials, highlighting the intersection between organic chemistry and material science in developing new technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their interaction with biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact mechanism of action for “2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is not specified in the available resources.

Properties

IUPAC Name

2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-15-3-1-2-4-16(15)25(22,23)20-10-9-14-11-24-17(21-14)12-5-7-13(19)8-6-12/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVWUOXSJVVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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